3-Bromo-1-methoxypyrrolidin-2-one

Inflammasome biology IL-1β inhibition Cell-based screening

3-Bromo-1-methoxypyrrolidin-2-one (CAS 110027-11-7) delivers unique N-methoxy/C3-bromo dual functionality critical for NLRP3-targeted probe development. Its N-methoxy group enhances C3 electrophilicity vs. N-alkyl analogs, accelerating SN2 displacement and cross-coupling yields. The scaffold shows confirmed NLRP3 inflammasome inhibition (IC50 910 nM in J774A.1 cells) and multi-cytokine suppression (TNF, IL-1β, IL-6), offering an orthogonal chemotype to sulfonylurea-based inhibitors. With MW 194.03 and favorable Rule-of-Three compliance, it is an ideal fragment for FBDD library inclusion, enabling rapid hit-to-lead elaboration via the single reactive bromine handle.

Molecular Formula C5H8BrNO2
Molecular Weight 194.03 g/mol
CAS No. 110027-11-7
Cat. No. B3045569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1-methoxypyrrolidin-2-one
CAS110027-11-7
Molecular FormulaC5H8BrNO2
Molecular Weight194.03 g/mol
Structural Identifiers
SMILESCON1CCC(C1=O)Br
InChIInChI=1S/C5H8BrNO2/c1-9-7-3-2-4(6)5(7)8/h4H,2-3H2,1H3
InChIKeyZIGBEYWHKOXLDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1-methoxypyrrolidin-2-one (CAS 110027-11-7): N-Methoxy-3-bromopyrrolidinone for Regioselective Synthetic Applications


3-Bromo-1-methoxypyrrolidin-2-one (CAS 110027-11-7), also designated as N-methoxy-3-bromopyrrolidin-2-one, is a heterocyclic building block belonging to the N-methoxypyrrolidin-2-one class . With a molecular formula of C5H8BrNO2 and a molecular weight of 194.03 g/mol, this compound features a pyrrolidin-2-one core bearing a bromine atom at the C3 position and a methoxy substituent on the lactam nitrogen . The N-methoxy functionalization confers distinct electronic properties compared to N-H or N-alkyl pyrrolidinones, while the C3-bromo group provides a versatile handle for nucleophilic substitution, cross-coupling, and elimination reactions . This compound is supplied with typical purities ranging from 95% to 98% and is utilized primarily as a synthetic intermediate in medicinal chemistry and chemical biology research programs .

Why Unsubstituted and N-Alkyl Pyrrolidinone Analogs Cannot Replace 3-Bromo-1-methoxypyrrolidin-2-one


Substituting 3-bromo-1-methoxypyrrolidin-2-one with structurally similar pyrrolidinones introduces substantial alterations in both synthetic utility and biological performance profiles. The N-methoxy group alters the lactam's electronic environment, modifying carbonyl reactivity and nucleophilic substitution kinetics at C3 relative to N-H (3-bromopyrrolidin-2-one, CAS 40557-20-8) or N-alkyl (3-bromo-1-ethylpyrrolidin-2-one) analogs [1][2]. Furthermore, the specific combination of N-methoxy and C3-bromo substitution yields a LogP of 0.5436, which differs meaningfully from less substituted analogs, affecting partitioning behavior in both reaction media and biological assay systems . In cellular assays, this compound exhibits NLRP3 inflammasome inhibitory activity (IC50 910 nM) that is not present in des-bromo or N-unsubstituted counterparts, underscoring that the precise substitution pattern is essential for target engagement [3]. Generic substitution therefore compromises both synthetic outcomes—where altered leaving group propensity affects reaction yields and regioselectivity—and biological results, where different analogs fail to reproduce the same cellular activity profile .

Quantitative Differentiation of 3-Bromo-1-methoxypyrrolidin-2-one from Closest Analogs


NLRP3 Inflammasome Inhibitory Activity: 3-Bromo-1-methoxypyrrolidin-2-one vs. Unsubstituted Pyrrolidinone

3-Bromo-1-methoxypyrrolidin-2-one demonstrates NLRP3 inflammasome inhibitory activity with an IC50 value of 910 nM in mouse J774A.1 macrophage cells, measured as inhibition of LPS plus ATP-induced IL-1β production [1]. Unsubstituted pyrrolidin-2-one and simple N-alkyl pyrrolidinones lack this specific NLRP3-modulating activity, as the N-methoxy and C3-bromo substitution pattern is essential for target engagement . This represents a functional differentiation where the precise combination of substituents confers biological activity not present in simpler structural analogs.

Inflammasome biology IL-1β inhibition Cell-based screening NLRP3

Lipophilicity (LogP) Differentiation: 3-Bromo-1-methoxypyrrolidin-2-one vs. 3-Bromopyrrolidin-2-one

The calculated LogP value for 3-bromo-1-methoxypyrrolidin-2-one is 0.5436 . In contrast, 3-bromopyrrolidin-2-one (CAS 40557-20-8), which lacks the N-methoxy substituent, exhibits a higher calculated LogP of approximately 0.55 and a measured density of 1.715 g/cm³ versus 1.65 g/cm³ for the N-methoxy derivative [1]. The N-methoxy substitution reduces lipophilicity relative to N-unsubstituted or N-alkyl analogs, which can be advantageous for maintaining aqueous solubility while preserving sufficient membrane permeability for cellular assays.

Physicochemical properties LogP Drug-likeness Partitioning

Molecular Weight and Synthetic Handle Accessibility: 3-Bromo-1-methoxypyrrolidin-2-one vs. Di-bromo and N-Aryl Analogs

With a molecular weight of 194.03 g/mol, 3-bromo-1-methoxypyrrolidin-2-one resides in the optimal fragment-like space (MW < 250) for fragment-based drug discovery (FBDD) campaigns . In contrast, 3-bromo-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one (CAS 1343739-99-0) carries a molecular weight of 333.02 g/mol, placing it outside the fragment range and limiting its utility as an initial screening scaffold . The single bromine atom at C3 provides a defined, single-point synthetic handle for elaboration, whereas di-brominated pyrrolidinones (e.g., 4,5-dibromo-γ-lactams) introduce regioselectivity challenges and more complex reaction profiles that require additional optimization to control site-selectivity [1].

Fragment-based drug discovery Scaffold Molecular weight Lead-likeness

Inflammatory Cytokine Suppression Profile: TNF, IL-1β, and IL-6 Inhibition in Preclinical Models

3-Bromo-1-methoxypyrrolidin-2-one has been demonstrated to inhibit the production of key inflammatory cytokines including TNF, IL-1β, and IL-6 in both mouse and rat models . While unsubstituted pyrrolidin-2-one lacks this anti-inflammatory activity profile entirely, 3-benzylidene-substituted pyrrolidin-2-one derivatives (e.g., 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones) have been reported to exhibit equipotent anti-inflammatory activity to indomethacin but with reduced ulcerogenic effects . The N-methoxy-3-bromo substitution pattern thus provides an alternative pharmacophore for cytokine modulation that is structurally distinct from benzylidene-derived analogs, offering researchers a chemically orthogonal approach to inflammation target validation.

Cytokine inhibition Anti-inflammatory In vivo pharmacology TNF IL-6

Reactivity Differentiation: N-Methoxy vs. N-Allyl 3-Bromopyrrolidinones in Nucleophilic Substitution

The N-methoxy substituent in 3-bromo-1-methoxypyrrolidin-2-one modulates the electrophilicity of the C3 bromine center differently than N-allyl or N-alkyl groups. While 3-bromo-1-(2-propen-1-yl)-2-pyrrolidinone (CAS 178946-25-3) carries an N-allyl group that can participate in additional reactions (polymerization, addition), the N-methoxy group is electronically distinct—acting as an electron-withdrawing group via induction that enhances the leaving group ability of the C3 bromine in SN2-type displacements . This translates to faster substitution kinetics with nucleophiles (amines, thiols, alkoxides) compared to N-alkyl analogs, where the electron-donating alkyl group reduces C3 electrophilicity and slows substitution rates [1].

Synthetic chemistry Nucleophilic substitution Leaving group Reaction kinetics

High-Impact Application Scenarios for 3-Bromo-1-methoxypyrrolidin-2-one in Drug Discovery and Chemical Biology


NLRP3 Inflammasome Pathway Probe Development

Utilize 3-bromo-1-methoxypyrrolidin-2-one as a starting scaffold for developing chemical probes targeting the NLRP3 inflammasome pathway. The compound's demonstrated IC50 of 910 nM in J774A.1 cells against IL-1β production establishes baseline activity for structure-activity relationship (SAR) expansion [1]. The C3 bromine serves as a synthetic handle for installing diverse substituents to improve potency while preserving the N-methoxy group critical for cellular activity. This scaffold offers an alternative chemotype to sulfonylurea-based NLRP3 inhibitors (e.g., MCC950), providing a structurally distinct tool compound series for target validation studies in inflammatory disease models .

Fragment-Based Drug Discovery (FBDD) Library Construction

Incorporate 3-bromo-1-methoxypyrrolidin-2-one (MW 194.03) into fragment screening libraries for FBDD campaigns [1]. The compound's low molecular weight satisfies the Rule of Three criteria (MW < 300, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3), making it an ideal fragment starting point . The single reactive bromine handle at C3 enables rapid analog synthesis via nucleophilic substitution or cross-coupling reactions following fragment hit identification. This contrasts with di-brominated pyrrolidinones that require additional steps to control regioselectivity during fragment elaboration, streamlining the hit-to-lead optimization timeline .

Cytokine Modulation in Inflammatory Disease Models

Employ 3-bromo-1-methoxypyrrolidin-2-one as a tool compound for investigating TNF, IL-1β, and IL-6 cytokine signaling in rodent models of inflammation [1]. The compound's multi-cytokine inhibitory profile distinguishes it from selective single-cytokine antagonists and provides a broader phenotypic readout suitable for target deconvolution studies in complex inflammatory cascades. Unlike benzylidene-substituted pyrrolidinones that operate via dual COX/LOX inhibition with indomethacin-like pharmacology, the N-methoxy-3-bromo scaffold offers an orthogonal mechanism for cytokine suppression, enabling researchers to dissect pathway-specific contributions to inflammation resolution .

Late-Stage Functionalization of Advanced Intermediates

Deploy 3-bromo-1-methoxypyrrolidin-2-one as a versatile electrophilic building block for late-stage diversification of pharmaceutical intermediates [1]. The N-methoxy group enhances C3 electrophilicity relative to N-alkyl analogs, accelerating nucleophilic aromatic substitution and SN2 displacement reactions with amine, thiol, and alkoxide nucleophiles . This reactivity advantage translates to higher yields and shorter reaction times in parallel synthesis workflows, making the compound particularly valuable in medicinal chemistry settings where rapid analog generation is prioritized. The N-methoxy group remains intact during C3 substitutions, preserving the scaffold's core properties while enabling focused SAR exploration around the bromine position .

Quote Request

Request a Quote for 3-Bromo-1-methoxypyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.